molecular formula C14H12ClN3S B1387544 7-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105191-36-3

7-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1387544
M. Wt: 289.8 g/mol
InChI Key: QDMBTVIEUMNDQL-UHFFFAOYSA-N
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Description

“7-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles, which are polycyclic aromatic compounds containing a benzene fused to a thiazole ring.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiazole ring, followed by the introduction of the chloro, methyl, and pyridin-2-ylmethyl groups. The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, with a chlorine atom at the 7-position, a methyl group at the 4-position, and a pyridin-2-ylmethyl group attached to the nitrogen atom of the thiazole ring.



Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The chlorine atom might be susceptible to nucleophilic substitution reactions, while the amine group could participate in acid-base reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring would likely make the compound relatively stable and aromatic. The chlorine atom might make the compound more polar and increase its boiling point, while the amine group could allow the compound to form hydrogen bonds.


Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment.


Future Directions

The future directions for the study of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail.


properties

IUPAC Name

7-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3S/c1-9-5-6-11(15)13-12(9)18-14(19-13)17-8-10-4-2-3-7-16-10/h2-7H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMBTVIEUMNDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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